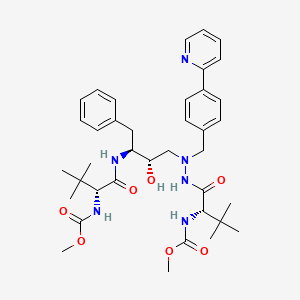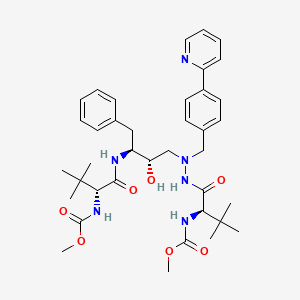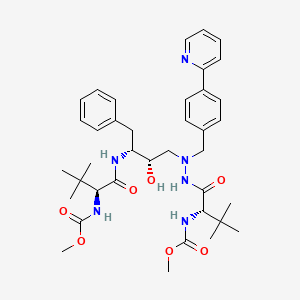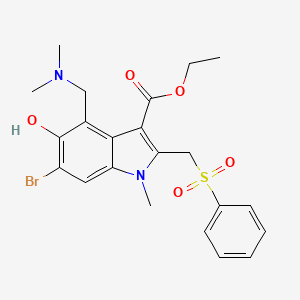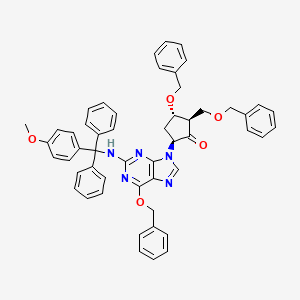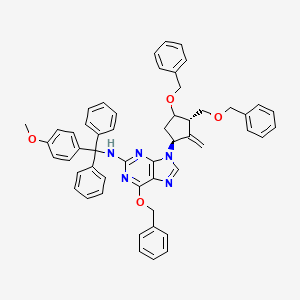
Atorvastatin Impurity 15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atorvastatin Impurity 15 is a byproduct formed during the synthesis of atorvastatin, a widely prescribed medication for managing hypercholesterolemia and reducing the risk of cardiovascular events . The presence of impurities in pharmaceutical formulations can pose significant concerns for patient safety, as they may possess toxicological or pharmacological properties that could compromise the safety and efficacy of the final drug product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin and its impurities involves multiple steps, including esterification, hydrolysis, and cyclization reactions . The preparation of Atorvastatin Impurity 15 typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations .
Industrial Production Methods: In industrial settings, the production of atorvastatin and its impurities is carried out using high-performance liquid chromatography (HPLC) methods to ensure the purity and quality of the final product . The use of advanced chromatographic techniques allows for the efficient separation and quantification of impurities, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Atorvastatin Impurity 15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for understanding the stability and behavior of the compound under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, acetonitrile, tetrahydrofuran, monobasic ammonium phosphate, and ammonium hydroxide . These reagents are typically used under specific conditions to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include various degradation products and intermediates that are essential for understanding the compound’s behavior and stability .
Wissenschaftliche Forschungsanwendungen
Atorvastatin Impurity 15 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In pharmaceutical research, it is used to study the stability and degradation pathways of atorvastatin, which is crucial for ensuring the safety and efficacy of the medication . Additionally, the compound is used in analytical chemistry to develop and validate methods for impurity analysis .
Wirkmechanismus
The mechanism of action of Atorvastatin Impurity 15 is closely related to that of atorvastatin, which is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase . This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, atorvastatin and its impurities reduce the production of cholesterol in the liver .
Vergleich Mit ähnlichen Verbindungen
Atorvastatin Impurity 15 can be compared with other impurities formed during the synthesis of atorvastatin, such as atorvastatin amide, atorvastatin methyl ester, and atorvastatin lactone . Each of these impurities has unique chemical properties and behaviors that are essential for understanding the overall stability and efficacy of atorvastatin . The uniqueness of this compound lies in its specific chemical structure and the conditions under which it is formed .
Eigenschaften
CAS-Nummer |
693793-42-9 |
|---|---|
Molekularformel |
C33H33F2N2O5 |
Molekulargewicht |
575.64 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


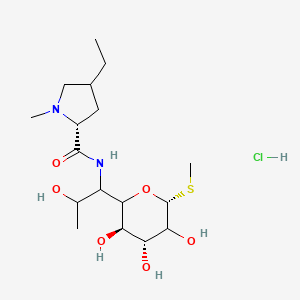
![9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine](/img/structure/B601513.png)


![(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride](/img/structure/B601524.png)
